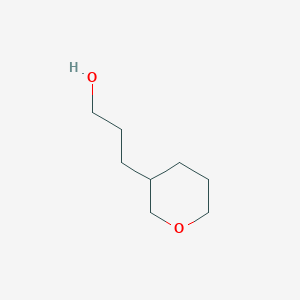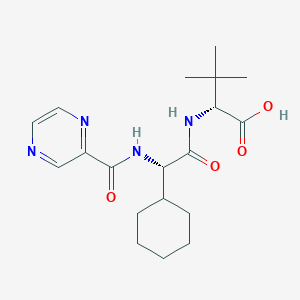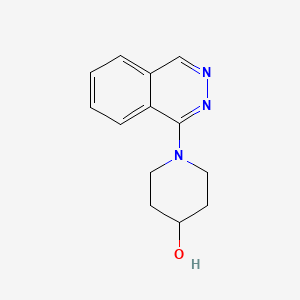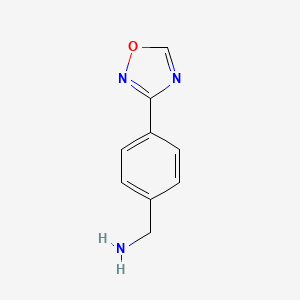
Ethyl-2,2-Difluor-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetat
Übersicht
Beschreibung
Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a useful research compound. Its molecular formula is C16H21BF2O4 and its molecular weight is 326.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese von entscheidender Bedeutung sind. Die Boronsäureestergruppe in der Verbindung reagiert in Gegenwart eines Palladiumkatalysators mit verschiedenen Aryl- oder Vinylhalogeniden, was zur Bildung von Biaryl- oder Styrolderivaten führt. Diese Reaktion ist grundlegend für die Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien .
Synthese von Heteroaromatischen Verbindungen
Die Boronsäureestereinheit ist entscheidend für die Synthese von heteroaromatischen Verbindungen. Sie kann Kupplungsreaktionen mit heteroaromatischen Halogeniden eingehen, was einen Weg zu komplexen Strukturen eröffnet, die in vielen Medikamenten und Naturprodukten vorkommen. Dieses Verfahren ist besonders nützlich für die Konstruktion von Pharmakophoren, die auf anderem Wege nur schwer zu synthetisieren sind .
Arzneimittelforschung und -entwicklung
In der Arzneimittelforschung dient diese Verbindung als vielseitiges Zwischenprodukt. Ihre Boronsäureestergruppe kann in verschiedene funktionelle Gruppen umgewandelt werden, was sie zu einem wertvollen Baustein für die Synthese einer breiten Palette von potenziellen Arzneimittelkandidaten macht. Sie ist besonders nützlich bei der Entwicklung von Inhibitoren für Enzyme wie Proteasen und Kinasen .
Neutroneneinfangtherapie
Borhaltige Verbindungen wie diese werden auf ihr Potenzial für die Verwendung in der Neutroneneinfangtherapie untersucht. Dies ist eine Art der Krebsbehandlung, die Tumore mit hoher Spezifität anvisiert, indem Boratome zur Aufnahme von Neutronen verwendet werden, was zu einem lokalisierten Strahlungsschaden führt .
Materialwissenschaft
In der Materialwissenschaft kann die Fähigkeit der Verbindung, stabile Komplexe mit verschiedenen Metallen zu bilden, genutzt werden, um neuartige Materialien zu erzeugen. Diese Materialien haben potenzielle Anwendungen in der Katalyse, Sensortechnologie und der Entwicklung neuer Polymertypen .
Biologische Sonden und Sensoren
Die Boronsäureestergruppe kann mit biologisch relevanten Spezies wie Zuckern und Aminosäuren interagieren, was sie für die Herstellung biologischer Sonden und Sensoren nützlich macht. Diese Sensoren können Veränderungen des Glukosespiegels erkennen, was für die Diabetesmanagement besonders relevant ist .
Hydrolysestudien
Die Anfälligkeit von Phenylboronsäurepinacolestern für die Hydrolyse bei physiologischem pH-Wert ist Gegenstand von Untersuchungen. Das Verständnis der Kinetik und des Mechanismus dieses Prozesses ist wichtig für die Entwicklung neuer Medikamente und Arzneimitteltransportsysteme, da die Stabilität in wässrigen Umgebungen entscheidend ist .
Methoden der organischen Synthese
Forscher verwenden diese Verbindung, um neue Methoden in der organischen Synthese zu entwickeln. Ihr einzigartiges Reaktivitätsprofil ermöglicht die Erforschung neuartiger Reaktionswege und die Entdeckung effizienterer Synthesewege für komplexe organische Moleküle .
Wirkmechanismus
Target of Action
Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known as 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid pinacol ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its interaction with its targets in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate participates, affects the biochemical pathways involved in carbon-carbon bond formation . The downstream effects of these pathways include the formation of new organic compounds through the creation of new carbon-carbon bonds .
Pharmacokinetics
Boronic acids and their esters, such as this compound, are known to be only marginally stable in water . This could impact the bioavailability of the compound, as it may undergo hydrolysis in aqueous environments .
Result of Action
The result of the action of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the diversity and complexity of chemical structures .
Action Environment
The action, efficacy, and stability of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used must be carefully considered to ensure its stability and effectiveness .
Eigenschaften
IUPAC Name |
ethyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF2O4/c1-6-21-13(20)16(18,19)11-7-9-12(10-8-11)17-22-14(2,3)15(4,5)23-17/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXMWVVPMNZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(=O)OCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)









![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)
